Thiophene, tetrahydro-2,5-dimethyl-, trans-
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Overview
Description
2,5-dimethyltetrahydrothiophene, trans-(+)- . It has the molecular formula C6H12S and is a thiophene derivative. This compound is characterized by its unique structure, which includes a tetrahydrothiophene ring substituted with two methyl groups at the 2 and 5 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyltetrahydrothiophene, trans-(+)- typically involves the hydrogenation of 2,5-dimethylthiophene. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The hydrogenation process converts the double bonds in the thiophene ring to single bonds, resulting in the formation of the tetrahydrothiophene ring .
Industrial Production Methods
On an industrial scale, the production of 2,5-dimethyltetrahydrothiophene, trans-(+)- follows a similar hydrogenation process but is optimized for large-scale operations. This involves the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the desired stereochemistry of the compound .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyltetrahydrothiophene, trans-(+)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced further to form the corresponding thiolane derivatives.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Brominated or sulfonated derivatives.
Scientific Research Applications
2,5-dimethyltetrahydrothiophene, trans-(+)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,5-dimethyltetrahydrothiophene, trans-(+)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethylthiophene
- Tetrahydrothiophene
- 2,5-dimethylthiolane
Uniqueness
2,5-dimethyltetrahydrothiophene, trans-(+)- is unique due to its specific stereochemistry and the presence of both methyl groups on the tetrahydrothiophene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
204520-65-0 |
---|---|
Molecular Formula |
C6H12S |
Molecular Weight |
116.23 g/mol |
IUPAC Name |
(2R,5R)-2,5-dimethylthiolane |
InChI |
InChI=1S/C6H12S/c1-5-3-4-6(2)7-5/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
IBKCTZVPGMUZGZ-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](S1)C |
Canonical SMILES |
CC1CCC(S1)C |
Origin of Product |
United States |
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